1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 2096997-21-4
VCID: VC2708705
InChI: InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-7-5-6-12(10-13)11-19-14(20)8-9-15(19)21/h5-7,10H,8-9,11H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C(=O)CCC3=O
Molecular Formula: C17H22BNO4
Molecular Weight: 315.2 g/mol

1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione

CAS No.: 2096997-21-4

Cat. No.: VC2708705

Molecular Formula: C17H22BNO4

Molecular Weight: 315.2 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione - 2096997-21-4

Specification

CAS No. 2096997-21-4
Molecular Formula C17H22BNO4
Molecular Weight 315.2 g/mol
IUPAC Name 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine-2,5-dione
Standard InChI InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-7-5-6-12(10-13)11-19-14(20)8-9-15(19)21/h5-7,10H,8-9,11H2,1-4H3
Standard InChI Key LQVLWKHCUUWWLG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C(=O)CCC3=O
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C(=O)CCC3=O

Introduction

Chemical Properties and Characteristics

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be projected for 1-[3-(4,4,5,5-Tetramethyl- dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione:

PropertyProjected ValueBasis for Projection
Physical StateCrystalline solidBased on related compounds
Molecular WeightApproximately 353.22 g/molCalculated from molecular formula
SolubilitySoluble in organic solvents; limited water solubilityBased on functional group analysis
Melting Point120-145°C (estimated)Comparison with N-benzylsuccinimide
Log P2.8-3.5 (estimated)Based on structural components

The compound likely exhibits thermal stability characteristic of boronate esters, with decomposition occurring at elevated temperatures. The presence of the succinimide group suggests potential for crystallization, similar to that observed in succinimide synthesis research .

Spectroscopic Characteristics

Spectroscopic analysis would reveal distinctive features for structure confirmation:

  • In 1H NMR, characteristic signals would be expected for the tetramethyl groups of the boronate ester (typically around 1.2-1.4 ppm), the benzyl CH2 group (around 4.5-4.7 ppm), and the pyrrolidine ring protons.

  • 13C NMR would show distinctive carbonyl carbon signals from the succinimide portion at approximately 175-178 ppm, similar to those observed in N-benzylsuccinimide .

  • 11B NMR would display a characteristic signal for the boronate ester, typically in the range of 25-35 ppm.

  • IR spectroscopy would reveal characteristic absorption bands for the C=O stretching of the succinimide (approximately 1700-1780 cm-1) and B-O stretching of the dioxaborolan ring.

Synthesis and Production Methods

Synthetic Routes

The synthesis of 1-[3-(4,4,5,5-Tetramethyl- dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione likely involves a multi-step process. Based on established synthetic methods for related compounds, potential routes include:

Succinimide Component Synthesis

The pyrrolidine-2,5-dione (succinimide) portion can be synthesized through methods similar to those described in research on succinimide production from succinic acid and urea . Under optimal conditions (reaction temperature of 195°C for 6 hours with phosphorous acid catalyst at 4.2% of succinic acid mass), succinimide yields of approximately 80% can be achieved . This provides an efficient approach for generating the heterocyclic core structure.

Boronate Ester Formation

The boronate ester component would typically be synthesized through established methods for preparing arylboronate esters, such as:

  • Miyaura borylation of aryl halides with bis(pinacolato)diboron

  • Direct C-H borylation using iridium catalysts

  • Transmetalation reactions from corresponding organometallic intermediates

Coupling Strategy

Chemical Reactivity

Boronate Ester Reactivity

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group exhibits characteristic reactivity patterns that would be expected in the target compound:

  • Cross-coupling reactions: Participation in Suzuki-Miyaura coupling with aryl and vinyl halides to form new C-C bonds

  • Oxidation: Conversion to the corresponding alcohol under mild oxidative conditions

  • Homologation: Reaction with diazomethanes to extend the carbon chain

  • Transesterification: Exchange of the pinacol group with other diols

Succinimide Reactivity

The pyrrolidine-2,5-dione portion is expected to demonstrate reactivity consistent with succinimides:

  • Nucleophilic attack at the carbonyl groups

  • Ring-opening reactions under basic or nucleophilic conditions

  • Reduction of the carbonyl groups to produce hydroxylactams

  • Potential for racemization at the α-position under basic conditions

Stability Considerations

ConditionExpected StabilityNotes
AcidModerate stabilityPotential hydrolysis of boronate ester in strong acid
BaseLimited stabilityPotential for imide hydrolysis
OxidantsLow stabilityBoronate esters are susceptible to oxidation
ReductantsModerate stabilityPotential reduction of carbonyl groups
HeatStable to moderate temperaturesBased on succinimide thermal stability
LightExpected to be stableNo photosensitive groups apparent

Analytical Methods for Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) would be suitable methods for analyzing the compound, similar to techniques used for succinimide characterization . Gas chromatography may also be applicable if the compound demonstrates sufficient volatility.

Mass Spectrometry

Mass spectrometric analysis would likely reveal characteristic fragmentation patterns:

  • Molecular ion corresponding to the full structure

  • Fragment ions from cleavage of the C-N bond connecting the benzyl and succinimide portions

  • Loss of pinacol from the boronate ester group

  • Characteristic fragmentation of the succinimide ring

X-ray Crystallography

X-ray diffraction analysis would provide definitive structural confirmation, similar to the crystallographic data available for related compounds such as N-benzylsuccinimide . This would confirm bond lengths, angles, and the three-dimensional arrangement of the molecule.

Research Opportunities and Future Directions

Synthetic Methodology Development

Further research could focus on developing optimized synthetic routes for the target compound, potentially building on the crystallization methods described for succinimide synthesis . Exploration of alternative borylation approaches could lead to more efficient preparation methods.

Structure-Activity Relationship Studies

Investigation of structural analogs with variations in:

  • The linking group between succinimide and boronate portions

  • Substitution patterns on the benzene ring

  • Alternative boron-containing functional groups

Such studies could reveal important structure-activity relationships and potentially lead to compounds with enhanced properties.

Applications Development

Targeted research into specific applications could include:

  • Evaluation as a synthetic intermediate in pharmaceutical development

  • Testing as a monomer or additive in materials science

  • Assessment of potential catalytic properties

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